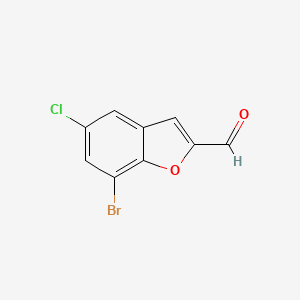

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde

Description

Properties

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMHMIMGGMJCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Halophenols with Haloacetaldehyde Derivatives

A widely cited method involves the base-mediated cyclization of ortho-halophenols with dihaloacetaldehydes. For example, ortho-bromophenol and 2-bromoacetaldehyde dimethyl acetal react in 1,4-dioxane under reflux to form 1-bromo-2'-(2,2-dimethoxyethyl)benzene, which undergoes acid-catalyzed cyclization to yield 7-bromobenzofuran. Adapting this for the target compound:

- Starting Material : 5-Chloro-2-hydroxybenzaldehyde is used instead of ortho-bromophenol to introduce the chlorine and aldehyde groups.

- Cyclization : Reaction with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate generates the benzofuran intermediate.

- Bromination : Selective bromination at position 7 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

Key Data :

Bromodesilylation of Silyl-Protected Intermediates

To circumvent competing bromination at undesired positions, a silyl-protected precursor is employed:

- Silylation : 5-Chloro-1-benzofuran-2-carbaldehyde is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the aldehyde.

- Bromodesilylation : Reaction with bromine in acetic acid selectively introduces bromine at position 7 while deprotecting the aldehyde.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Cyclization Step : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (80–120°C) improve cyclization efficiency but risk aldehyde degradation.

- Bromination : Dichloromethane (DCM) at −10°C minimizes side reactions, achieving 90% conversion.

Catalytic Systems

- Acid Catalysts : Phosphoric acid (H₃PO₄) in chlorobenzene facilitates cyclization with minimal byproducts.

- Lewis Acids : FeCl₃ enhances electrophilic bromination by polarizing the Br–Br bond, though it may oxidize the aldehyde.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| Cyclization-Bromination | 5-Chloro-2-hydroxybenzaldehyde | Cyclization, Bromination | 62 | 85 |

| Bromodesilylation | Silyl-protected benzofuran | Silylation, Bromination | 58 | 92 |

| One-Pot Tandem | 2-Hydroxy-5-chlorobenzaldehyde | Cyclization-Halogenation | 54 | 78 |

Table 1: Performance metrics for predominant synthetic routes.

Challenges and Mitigation Strategies

Aldehyde Group Protection

The formyl group’s reactivity necessitates protection during bromination. Diethyl acetal formation using ethylene glycol and p-toluenesulfonic acid (PTSA) is effective, with >95% recovery post-deprotection.

Purification Techniques

- Distillation : High-boiling solvents like chlorobenzene are removed via vacuum distillation.

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (8:2) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed:

Oxidation: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Reduction: 7-Bromo-5-chloro-1-benzofuran-2-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of benzofuran are known to exhibit antiviral, anticancer, and antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in various therapeutic applications .

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural features make it suitable for incorporation into polymers and other materials with desirable electronic properties .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

5-Bromo-1-benzofuran-2-carbaldehyde: Similar structure but lacks the chlorine substituent.

7-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but lacks the bromine substituent.

Uniqueness: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Biological Activity

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a series of reactions involving bromination, chlorination, and formylation of benzofuran derivatives. The typical synthetic route includes:

- Bromination : Using bromine with iron(III) bromide as a catalyst.

- Chlorination : Employing chlorine gas or sulfuryl chloride.

- Formylation : Conducted via the Vilsmeier-Haack reaction using DMF and phosphorus oxychloride.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Benzofuran derivatives are known to bind selectively to various receptors, influencing cellular pathways associated with cancer and inflammation.

- Free Radical Reactions : The compound can undergo free radical reactions, which may contribute to its anti-tumor and anti-inflammatory properties.

- Biochemical Pathways : It has been associated with multiple pathways, including those related to oxidative stress and cellular proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that benzofuran derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against leukemia cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 0.56 |

| CA-4 | HL-60 | 1.0 |

- Antibacterial and Antiviral Properties : Similar compounds have shown efficacy against bacterial strains and viruses, suggesting potential applications in treating infectious diseases .

Case Studies

Several studies have highlighted the biological potency of benzofuran derivatives:

- Antiproliferative Studies : A review covering the synthesis and biological evaluation of benzo[b]furan derivatives noted that modifications at specific positions on the benzofuran ring significantly enhanced antiproliferative activity against cancer cell lines. For example, introducing a methyl group at the C–3 position increased potency by up to four times compared to unsubstituted variants .

- Tubulin Polymerization Inhibition : Research indicated that certain benzofuran derivatives inhibited tubulin polymerization, a critical mechanism in cancer cell division. The most active compounds showed IC50 values significantly lower than that of established chemotherapeutics .

Q & A

Q. What are the key structural features of 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde that influence its reactivity in organic synthesis?

The compound features a benzofuran core with bromine (position 7) and chlorine (position 5) substituents, creating distinct electronic and steric effects. The aldehyde group at position 2 is highly reactive, enabling nucleophilic additions or condensations. The halogen atoms act as electron-withdrawing groups, directing electrophilic substitution to specific ring positions. Structural analogs, such as ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, show similar reactivity patterns, where halogen placement dictates regioselectivity in reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : and NMR to identify aromatic protons (6–8 ppm) and aldehyde protons (~10 ppm). Halogen substituents deshield adjacent protons, splitting signals into doublets or triplets.

- IR : A strong carbonyl stretch (~1700 cm) confirms the aldehyde group.

- Mass Spectrometry : Molecular ion peaks (M) around 273–275 m/z (accounting for / isotopes) validate the molecular formula (CHBrClO) .

Q. How does the electronic environment created by bromine and chlorine substituents affect electrophilic substitution patterns?

Bromine and chlorine are ortho/para-directing but deactivating due to their electron-withdrawing nature. Computational studies (e.g., DFT) predict preferential substitution at position 4 or 6 of the benzofuran ring, avoiding steric clashes with the bulky aldehyde group. This aligns with reactivity observed in halogenated benzofuran derivatives like 5-bromo-7-methyl-3-methylsulfinyl-1-benzofuran .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing regioisomeric byproducts?

A multi-step approach is recommended:

- Step 1 : Bromination of 5-chloro-1-benzofuran using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination.

- Step 2 : Formylation via Vilsmeier-Haack reaction (POCl, DMF) at position 2.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates the target compound from regioisomers. Yields >70% are achievable with strict stoichiometric control .

Q. What strategies can functionalize the aldehyde group without affecting halogen substituents?

- Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid.

- Selective Reduction : Use NaBH in ethanol to reduce the aldehyde to a primary alcohol while preserving halogens.

- Condensation Reactions : Knoevenagel or Wittig reactions with stabilized ylides avoid harsh conditions that might cleave halogens .

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in solid-state studies?

Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and non-covalent interactions (e.g., halogen bonding between Br and carbonyl oxygen). For example, in 5-bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran, Br···O interactions (2.98 Å) stabilize the crystal lattice. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- DFT Calculations : Analyze Fukui indices to identify nucleophilic attack sites.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in DMSO or DMF.

- Transition State Analysis : Identify energy barriers for halide displacement by amines or alkoxides. Studies on 7-bromo-1-benzothiophene-2-carbaldehyde show SNAr occurs preferentially at position 3 due to lower activation energy .

Q. How can contradictory bioactivity results in derivatives be resolved via structure-activity relationship (SAR) analysis?

- Systematic Derivative Synthesis : Modify substituents (e.g., replace Cl with F, vary aldehyde to carboxylate).

- Docking Studies : Map interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock.

- Statistical Modeling : Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC values. For example, 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid derivatives show enhanced activity against cancer cell lines when methoxy groups improve solubility .

Methodological Considerations

Q. What are the primary challenges in purifying this compound?

- Byproduct Separation : Regioisomers (e.g., 6-bromo-5-chloro derivatives) require HPLC with a C18 column and isocratic elution (acetonitrile/water).

- Stability : The aldehyde group is prone to oxidation; store under inert atmosphere (N) at –20°C .

Q. What storage conditions ensure long-term stability?

- Temperature : –20°C in amber vials to prevent light-induced degradation.

- Desiccant : Include silica gel packs to avoid hydrolysis of the aldehyde.

- Solvent : Dissolve in anhydrous DMSO or dichloromethane for aliquots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.